molecular formula C9H21NO4 B13766984 Aminopropyl Triethylene Glycol

Aminopropyl Triethylene Glycol

Cat. No.: B13766984
M. Wt: 207.27 g/mol
InChI Key: SXDDDTPYWDCLCX-UHFFFAOYSA-N
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Description

Aminopropyl Triethylene Glycol is a chemical compound that combines the properties of an amine and a glycol. It is known for its versatility and is used in various industrial and scientific applications. The compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a triethylene glycol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopropyl Triethylene Glycol can be synthesized through a series of chemical reactions. One common method involves the reaction of triethylene glycol with 3-aminopropyltriethoxysilane. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as distillation, purification, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Aminopropyl Triethylene Glycol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different glycol derivatives, while substitution reactions can produce a variety of amino-functionalized compounds .

Scientific Research Applications

Aminopropyl Triethylene Glycol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aminopropyl Triethylene Glycol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with other molecules, while the glycol moiety provides solubility and flexibility. These properties enable the compound to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminopropyl Triethylene Glycol is unique due to its combination of an amino group and a triethylene glycol moiety. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industry .

Properties

IUPAC Name

2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDDDTPYWDCLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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